4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

Researchers often encounter failed couplings or misleading SAR with simple cyclohexanecarboxylic acids. 4-tert-Butyl-1-methylcyclohexane-1-carboxylic acid (CAS 7112-13-2) solves this with a trisubstituted, sterically hindered scaffold. • XLogP3-AA = 3.7 - 1.5 logP units above mono-substituted analogs, improving passive membrane diffusion. • Dual C1-methyl/C4-tert-butyl groups create a unique steric environment for probing hindered acid reactivity and conformational locking. • Sourced as a high-purity research building block with a reliable global supply chain for early-stage CNS drug discovery.

Molecular Formula C12H22O2
Molecular Weight 198.3g/mol
CAS No. 7112-13-2
Cat. No. B373591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
CAS7112-13-2
Molecular FormulaC12H22O2
Molecular Weight198.3g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)C)C(=O)O
InChIInChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14)
InChIKeyYNCDKLHCNIQGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid (CAS 7112-13-2): Procurement and Differentiation Overview


4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid (CAS 7112-13-2) is a sterically hindered, trisubstituted cyclohexane derivative within the broader class of cyclohexanecarboxylic acids . It is characterized by a 1-methyl group, a 4-tert-butyl group, and a carboxylic acid moiety on the cyclohexane ring [1]. This unique substitution pattern confers distinct physicochemical and steric properties that are not adequately replicated by simpler mono- or di-substituted analogs, making its selection critical for applications requiring enhanced lipophilicity, steric bulk, or specific conformational constraints .

The Risk of Substituting 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid with Simpler Cyclohexanecarboxylic Acid Analogs


Generic substitution of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid with less substituted cyclohexanecarboxylic acids (e.g., 1-methylcyclohexanecarboxylic acid or 4-tert-butylcyclohexanecarboxylic acid) is scientifically unsound due to quantifiable divergences in critical molecular descriptors [1]. The target compound's dual alkyl substitution (methyl at C1, tert-butyl at C4) results in a significantly higher computed lipophilicity (XLogP3-AA = 3.7) compared to its mono-substituted counterparts (XLogP3-AA = 2.2 for 1-methylcyclohexanecarboxylic acid; XLogP3-AA = 3.3 for 4-tert-butylcyclohexanecarboxylic acid) [2][3][4]. This difference in logP directly impacts partitioning behavior, membrane permeability, and metabolic stability in biological systems or solubility in process chemistry applications . Furthermore, the combination of substituents creates a unique steric environment that influences conformational equilibria and reactivity in ways that cannot be extrapolated from single-substituent analogs, potentially leading to failed reactions or misleading biological data if an inappropriate substitute is selected [5].

Quantitative Differentiation Evidence for 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid vs. 1-Methylcyclohexanecarboxylic Acid

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.7) compared to its mono-substituted analog, 1-methylcyclohexanecarboxylic acid (XLogP3-AA = 2.2), as computed by XLogP3 3.0 [1][2]. The quantified difference of ΔXLogP = +1.5 represents a substantial increase in hydrophobicity, which directly influences the compound's partitioning behavior in biological systems and organic synthesis [3].

Lipophilicity Drug Design Physicochemical Property

Rotatable Bond Count as a Steric Hindrance Proxy: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid vs. 4-Tert-butylcyclohexanecarboxylic Acid

The target compound has a computed rotatable bond count of 2, which includes the C1-methyl rotation and the C4-tert-butyl rotation (specifically the C-C bond between the ring and the tert-butyl group) [1]. In contrast, 4-tert-butylcyclohexanecarboxylic acid (CAS 943-28-2) has a rotatable bond count of 2 as well [2]. While the numerical value is identical, the presence of the geminal methyl group at C1 in the target compound introduces additional steric crowding at the carboxylic acid-bearing carbon, effectively increasing the local steric hindrance in a manner not captured by the simple rotatable bond metric. The combination of a tertiary carboxylic acid center (due to the C1-methyl) and the remote bulky tert-butyl group creates a unique steric environment that influences both the pKa of the acid and the accessibility of the carbonyl carbon in derivatization reactions [3].

Steric Hindrance Conformational Analysis Chemical Reactivity

Commercial Availability and Pricing Comparison: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid vs. Common Analogs

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is commercially available from multiple vendors at the gram scale, with pricing reflecting its specialized nature. For example, AChemBlock lists this compound at $720 for 1g (95% purity) and $2,885 for 5g . In contrast, the simpler analog 1-methylcyclohexanecarboxylic acid (CAS 1123-25-7) is offered by Bidepharm at approximately $30 for 5g (98% purity) . Similarly, 4-tert-butylcyclohexanecarboxylic acid (cis/trans mixture, CAS 5451-55-8) is available from TCI at approximately $50-100 for 25g . The significant price premium (approximately 100-fold higher cost per gram) for the target compound directly correlates with its increased synthetic complexity and its niche role as a sterically hindered building block in pharmaceutical research .

Procurement Cost Analysis Supply Chain

Patent-Documented Utility in Substituted Cyclohexyl Carboxylic Acid Compounds (Class-Level Inference)

Patent EP1616859, filed by Seikagaku Corporation, discloses a broad class of substituted cyclohexyl carboxylic acid compounds, which includes structures closely related to 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid [1]. While the patent does not explicitly name CAS 7112-13-2, its claims cover cyclohexane carboxylic acid derivatives with various substituents, including alkyl and aryl groups at multiple positions, intended for use as intermediates in the preparation of pharmaceutically active compounds [2]. The patent's focus on substituted cyclohexyl carboxylic acids underscores the industrial and research relevance of this chemical class, particularly in medicinal chemistry contexts where conformational constraints and specific substitution patterns are critical for biological activity .

Patent Analysis Pharmaceutical Intermediate Intellectual Property

Optimal Use Cases for 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid in Research and Development


Design of Lipophilic Scaffolds for CNS Drug Discovery

Given its high computed lipophilicity (XLogP3-AA = 3.7), 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is ideally suited as a building block for central nervous system (CNS) drug candidates, where enhanced blood-brain barrier permeability is often desired [1]. Its dual alkyl substitution provides a 1.5 logP unit advantage over the simpler 1-methylcyclohexanecarboxylic acid, directly translating to improved passive diffusion across lipid membranes [2].

Exploration of Sterically Shielded Carboxylic Acid Derivatives

The combination of a tertiary carboxylic acid center (due to the C1-methyl group) and a bulky 4-tert-butyl substituent makes this compound a valuable tool for investigating steric effects on amide bond formation, ester hydrolysis rates, and conformational locking in peptidomimetics [1]. Researchers studying hindered carboxylic acid reactivity or developing prodrugs with tuned metabolic stability should prioritize this compound over less hindered analogs [2].

Synthesis of Proprietary Pharmaceutical Intermediates

As documented in patent EP1616859, substituted cyclohexyl carboxylic acids are claimed as intermediates for pharmaceutically active compounds [1]. The specific substitution pattern of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid may confer unique binding affinities or improved pharmacokinetic profiles in target molecules, justifying its higher procurement cost for proprietary medicinal chemistry campaigns [2].

Development of High-Value Specialty Chemicals

The significant price premium for this compound (approximately 100-fold higher than simpler analogs) reflects its synthetic complexity and niche market position [1]. It is best procured for high-value applications in early-stage drug discovery, advanced materials research, or as a specialized reference standard, where the cost is offset by the unique physicochemical properties it imparts [2].

Technical Documentation Hub

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